molecular formula C18H16N4O2 B2619625 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide CAS No. 921873-33-8

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide

Katalognummer B2619625
CAS-Nummer: 921873-33-8
Molekulargewicht: 320.352
InChI-Schlüssel: CHVVRLBBVNTFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide, also known as OPN-305, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promise in the treatment of various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.

Wirkmechanismus

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. The compound binds to the extracellular domain of the Toll-like receptor 2 (TLR2) and prevents the binding of its ligand. This, in turn, inhibits the downstream signaling cascade that leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and Crohn's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide is its potent anti-inflammatory effects. The compound has been shown to be effective in various in vitro and in vivo models of inflammation. However, one of the limitations of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide is its relatively short half-life, which may limit its efficacy in certain disease models.

Zukünftige Richtungen

There are several future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide. One potential direction is the development of more potent analogs of the compound with longer half-lives. Another potential direction is the evaluation of the compound in other disease models, such as multiple sclerosis and inflammatory bowel disease. Finally, the mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide could be further elucidated to identify potential targets for the development of new anti-inflammatory drugs.

Synthesemethoden

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide involves the reaction of 3-phenyl-6-oxopyridazine-1(6H)-carboxylic acid with isonicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with 2-(2-aminoethyl)ethanol to yield N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide. The synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes it a potential candidate for the treatment of diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.

Eigenschaften

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17-7-6-16(14-4-2-1-3-5-14)21-22(17)13-12-20-18(24)15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVVRLBBVNTFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.